O-Isopropyl ethylthiocarbamate
Overview
Description
O-Isopropyl ethylthiocarbamate: is an organic compound with the molecular formula C6H13NOS and a molar mass of 147.24 g/mol . It is a colorless to pale yellow liquid with a pungent odor, practically insoluble in water but soluble in most organic solvents . This compound is primarily used as a herbicide and pesticide, blocking the amino acid synthesis pathway in plants, thus causing toxic effects on weeds and pests .
Mechanism of Action
Target of Action
The primary target of O-Isopropyl Ethylthiocarbamate (IPET) is an enzyme called acetyl-CoA carboxylase . This enzyme plays a crucial role in fatty acid synthesis in plants .
Mode of Action
IPET acts as a herbicide by inhibiting the activity of acetyl-CoA carboxylase . By disrupting this process, IPET effectively prevents the growth and development of weeds .
Biochemical Pathways
The inhibition of acetyl-CoA carboxylase by IPET disrupts the fatty acid synthesis pathway in plants . This disruption leads to the cessation of growth and development in weeds, causing their eventual death .
Pharmacokinetics
It is known that ipet is a colorless to pale yellow liquid that is practically insoluble in water but soluble in most organic solvents . This suggests that its bioavailability may be influenced by its solubility and the nature of the environment in which it is applied.
Result of Action
The primary result of IPET’s action is the inhibition of weed growth and development . By blocking the fatty acid synthesis pathway, IPET causes toxic effects on weeds and pests .
Action Environment
The efficacy and stability of IPET can be influenced by environmental factors such as temperature, pH, and the presence of organic matter. It’s also important to note that IPET is classified as harmful to aquatic life with long-lasting effects , indicating that its use should be carefully managed to minimize environmental impact.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of O-Isopropyl Ethylthiocarbamate vary with different dosages in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Isopropyl ethylthiocarbamate can be synthesized by reacting a thioformate with isopropyl chloroacetate . Another method involves the direct nucleophilic substitution reaction between diethylamine and sodium isopropyl xanthate under the catalysis of catalysts such as nickel sulfate, palladium chloride, sulfur, and sodium hypochlorite .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the xanthate esterification-aminolysis method. This method uses xanthate as the raw material, undergoing esterification with chlorohydrocarbon followed by aminolysis with aliphatic amine . The reaction conditions typically include temperatures ranging from 25°C to 70°C .
Chemical Reactions Analysis
Types of Reactions: O-Isopropyl ethylthiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
Chemistry: O-Isopropyl ethylthiocarbamate is used as a research chemical in various chemical analyses and synthesis processes .
Biology: In biological research, it is used to study the effects of herbicides and pesticides on plant physiology and biochemistry .
Medicine: While not commonly used in medicine, its derivatives and related compounds are studied for potential pharmaceutical applications .
Industry: Industrially, this compound is employed as a flotation agent in the mining industry, particularly for the selective recovery of elemental sulfur from high-sulfur residues .
Comparison with Similar Compounds
- O-Ethyl-N-ethyl thiocarbamate
- O-Isopropyl-N-ethyl thiocarbamate
- O-Butyl-N-butyl thiocarbamate
Uniqueness: O-Isopropyl ethylthiocarbamate is unique due to its specific structural configuration, which provides distinct physicochemical properties and biological activities compared to other thiocarbamates . Its effectiveness as a herbicide and flotation agent highlights its versatility and utility in various applications .
Properties
IUPAC Name |
O-propan-2-yl N-ethylcarbamothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS/c1-4-7-6(9)8-5(2)3/h5H,4H2,1-3H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIACEOHPIRTHMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027093 | |
Record name | Carbamothioic acid, ethyl-, O-(1-methylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Carbamothioic acid, N-ethyl-, O-(1-methylethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
141-98-0 | |
Record name | O-(1-Methylethyl) N-ethylcarbamothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Z-200 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamothioic acid, N-ethyl-, O-(1-methylethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbamothioic acid, ethyl-, O-(1-methylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7027093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-isopropyl ethylthiocarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.016 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-ISOPROPYL N-ETHYLTHIOCARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H67Z2VP9UI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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